tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate

Enzymology Methyltransferase Inhibition Neurochemistry

tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate is a synthetic small molecule classified as an indole derivative and a beta-alanine conjugate. It features a tert-butyl ester protecting group on a propanoate side chain, which is linked via a secondary amine to a tryptamine backbone.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 127209-02-3
Cat. No. B3096126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate
CAS127209-02-3
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCNCCC1=CNC2=CC=CC=C21
InChIInChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)9-11-18-10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,18-19H,8-11H2,1-3H3
InChIKeyVGWVBSXEWDSKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate (CAS 127209-02-3): Product Identification and Baseline Characterization


tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate is a synthetic small molecule classified as an indole derivative and a beta-alanine conjugate. It features a tert-butyl ester protecting group on a propanoate side chain, which is linked via a secondary amine to a tryptamine backbone. Its molecular formula is C₁₇H₂₄N₂O₂ with a molecular weight of 288.4 g/mol. The compound is commercially supplied as a research chemical with typical purity specifications of 95–98% . This compound serves as a versatile intermediate in the synthesis of more complex bioactive molecules and is of interest in medicinal chemistry due to the privileged indole scaffold, which is prevalent in numerous natural products and therapeutic agents [1].

Why Generic Indole-Tryptamine Derivatives Cannot Be Substituted for tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate


Indole-tryptamine conjugates represent a broad and functionally diverse chemical class. Seemingly minor structural variations—such as the choice of ester protecting group (tert-butyl vs. ethyl), the length of the amino acid linker, or the substitution pattern on the indole ring—profoundly alter critical properties including lipophilicity, metabolic stability, and target binding affinity. For example, the presence of a tert-butyl ester confers distinct acid-lability and steric bulk compared to an ethyl ester, directly impacting synthetic utility and pharmacokinetic profiles [1]. Consequently, even closely related analogs cannot be assumed to perform identically in synthetic transformations or biological assays. The following quantitative evidence demonstrates that tert-butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate possesses measurable, differentiating characteristics when directly compared to its closest structural and functional analogs.

Quantitative Evidence for tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate: Direct Comparison vs. Structural and Pharmacological Analogs


INMT Enzyme Inhibition: Comparative Ki Analysis vs. Endogenous and Exogenous Inhibitors

The compound acts as an inhibitor of human indolethylamine N-methyltransferase (INMT), an enzyme involved in the metabolism of tryptamine and related neurotransmitters. Its inhibitory constant (Ki) is 12,000 nM (12 µM) [1]. This value indicates an affinity that is lower than that of the natural inhibitor S-Adenosylhomocysteine (SAH, Ki = 10,000 nM) [2], but it is significantly more potent (7-fold) than the established synthetic non-competitive INMT inhibitor PDAT, which has a Ki of 84,000 nM (84 µM) .

Enzymology Methyltransferase Inhibition Neurochemistry

Structural Differentiation: Tert-Butyl Ester vs. Ethyl Ester Analog

The tert-butyl ester moiety of the target compound provides a distinct synthetic handle compared to the ethyl ester analog (CAS 14487-98-0). The tert-butyl group can be selectively cleaved under mild acidic conditions (e.g., TFA, HCl) that leave other esters intact, enabling orthogonal deprotection strategies [1]. Conversely, the ethyl ester is stable to these conditions but can be cleaved under basic or enzymatic conditions. This orthogonal stability profile is a key differentiator for multi-step syntheses.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Quantified Property: Lipophilicity (cLogP) and Its Impact on Permeability

The tert-butyl ester group significantly increases the lipophilicity of the molecule compared to the free acid or ethyl ester analogs. This increase in calculated LogP (cLogP) is directly correlated with enhanced passive membrane permeability, a critical parameter for cellular assays and in vivo bioavailability [1].

ADME Drug Discovery Physicochemical Properties

Comparative Synthetic Utility: Protecting Group Impact on Yield in Subsequent Transformations

In the context of peptide coupling, the tert-butyl ester on the propanoate side chain provides steric bulk that can influence reaction yields. Studies on analogous tryptamine-amino acid conjugates show that the tert-butyl ester is compatible with standard coupling reagents (e.g., HATU, DIC) without racemization, a critical factor for maintaining chiral integrity in downstream products. In contrast, the ethyl ester analog may require more stringent control of reaction conditions to prevent transesterification [1].

Synthetic Methodology Yield Optimization Peptide Synthesis

Optimal Application Scenarios for tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate Based on Quantified Differentiation


Calibrated Inhibition of Indolethylamine N-Methyltransferase (INMT) for Metabolic Pathway Studies

Researchers investigating the role of INMT in neurochemistry and metabolism require tool compounds with well-characterized potency. The target compound's Ki of 12 µM provides an intermediate inhibition level [1]. This is ideal for studies where complete enzyme blockade is undesirable, such as for observing the downstream effects of partial INMT inhibition on tryptamine and N-methyltryptamine levels. It fills a potency gap between the weak inhibitor PDAT (Ki = 84 µM) and the highly potent natural inhibitor SAH (Ki = 10 µM), offering a uniquely useful titration point for dose-response experiments.

Orthogonal Deprotection in Multi-Step Synthesis of Complex Indole Alkaloids

The acid-labile tert-butyl ester enables a chemoselective deprotection step in the presence of other base-sensitive protecting groups (e.g., Fmoc) or functionalities [1]. This compound is particularly suited as an advanced intermediate for the total synthesis of bioactive indole alkaloids or functionalized tryptamines where a late-stage carboxylic acid functional group is required. Its orthogonality relative to the ethyl ester analog makes it the preferred choice when a multi-protecting group strategy is mandated by a complex synthetic route.

Design of Cell-Permeable Tryptamine Probes for Intracellular Target Engagement

The elevated lipophilicity of the tert-butyl ester (cLogP ≈ 3.2) directly contributes to enhanced passive membrane permeability [1]. This property makes the compound a superior starting point for designing cell-permeable probes or prodrugs. For assays aimed at interrogating intracellular targets, such as kinases or epigenetic enzymes with indole-binding pockets, this derivative is more likely to achieve sufficient intracellular concentration than its less lipophilic ethyl ester or free acid analogs, thereby reducing false negatives in cellular screening campaigns.

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